molecular formula C15H32Cl2Si B14610765 Dichloro(methyl)tetradecylsilane CAS No. 59086-80-5

Dichloro(methyl)tetradecylsilane

Cat. No.: B14610765
CAS No.: 59086-80-5
M. Wt: 311.4 g/mol
InChI Key: LRYJACVYKNBVNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dichloro(methyl)tetradecylsilane is an organosilicon compound with the chemical formula C15H32Cl2Si. It is a member of the chlorosilane family, which are compounds containing at least one silicon-chlorine bond. This compound is used in various chemical processes and has applications in different fields due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichloro(methyl)tetradecylsilane can be synthesized through the reaction of tetradecylsilane with chlorine gas. The reaction typically occurs under controlled conditions to ensure the selective chlorination of the silicon atom. The general reaction is as follows:

Tetradecylsilane+Chlorine gasThis compound+Hydrogen chloride\text{Tetradecylsilane} + \text{Chlorine gas} \rightarrow \text{this compound} + \text{Hydrogen chloride} Tetradecylsilane+Chlorine gas→this compound+Hydrogen chloride

Industrial Production Methods

In industrial settings, the production of this compound involves the direct chlorination process. This method involves passing chlorine gas over tetradecylsilane in the presence of a catalyst, such as copper chloride, at elevated temperatures. The process is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Dichloro(methyl)tetradecylsilane undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form silanols and hydrochloric acid.

    Substitution: Can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Reduction: Can be reduced to form silanes with fewer chlorine atoms.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions under mild conditions.

    Substitution: Nucleophiles such as alcohols, amines, or thiols in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) under anhydrous conditions.

Major Products Formed

    Hydrolysis: Silanols and hydrochloric acid.

    Substitution: Various organosilicon compounds depending on the nucleophile used.

    Reduction: Silanes with fewer chlorine atoms.

Scientific Research Applications

Dichloro(methyl)tetradecylsilane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.

    Biology: Employed in the modification of surfaces for biological assays.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of silicone-based materials and coatings.

Mechanism of Action

The mechanism of action of dichloro(methyl)tetradecylsilane involves its reactivity with various nucleophiles and electrophiles. The silicon-chlorine bonds are susceptible to nucleophilic attack, leading to the formation of new silicon-containing compounds. The pathways involved include:

    Nucleophilic Substitution: The chlorine atoms are replaced by nucleophiles, forming new organosilicon compounds.

    Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.

Comparison with Similar Compounds

Similar Compounds

    Dimethyldichlorosilane: Similar in structure but with two methyl groups instead of one methyl and one tetradecyl group.

    Methyltrichlorosilane: Contains three chlorine atoms and one methyl group.

    Trimethylsilyl chloride: Contains three methyl groups and one chlorine atom.

Uniqueness

Dichloro(methyl)tetradecylsilane is unique due to its long tetradecyl chain, which imparts different physical and chemical properties compared to shorter-chain chlorosilanes. This makes it particularly useful in applications requiring hydrophobicity and surface modification.

Properties

CAS No.

59086-80-5

Molecular Formula

C15H32Cl2Si

Molecular Weight

311.4 g/mol

IUPAC Name

dichloro-methyl-tetradecylsilane

InChI

InChI=1S/C15H32Cl2Si/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18(2,16)17/h3-15H2,1-2H3

InChI Key

LRYJACVYKNBVNI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC[Si](C)(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.